molecular formula C17H13ClN4O2S B2845134 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034412-36-5

5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2845134
CAS No.: 2034412-36-5
M. Wt: 372.83
InChI Key: POGAMPNHFPMGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide is a hybrid molecule featuring a 5-chloroindole-2-carboxamide scaffold linked via an ethyl chain to a 4-oxothieno[3,2-d]pyrimidine heterocyclic system. This structure combines pharmacophores known for modulating diverse biological targets, including inflammation-related enzymes and receptor allosteric sites .

Properties

IUPAC Name

5-chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c18-11-1-2-12-10(7-11)8-14(21-12)16(23)19-4-5-22-9-20-13-3-6-25-15(13)17(22)24/h1-3,6-9,21H,4-5H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGAMPNHFPMGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Thieno[3,2-d]pyrimidin-4(3H)-one

The thieno[3,2-d]pyrimidine core is synthesized via cyclocondensation of methyl 3-aminothiophene-2-carboxylate derivatives with urea or thiourea under acidic conditions. For example:

  • Step 1 : Methyl 5-(4-chlorophenyl)-3-{[(1E)-(dimethylamino)methylidene]amino}-2-thiophenecarboxylate (2 ) reacts with 2-naphthalenamine in phenol at 135°C to yield 6-(4-chlorophenyl)-3-(2-naphthalenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
  • Step 2 : Ethylamine introduction involves nucleophilic substitution or reductive amination. A representative method uses bromoethylphthalimide followed by hydrazinolysis to yield the free amine.

Table 1 : Optimization of Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis

Starting Material Reagent/Conditions Yield (%) Reference
Methyl 3-aminothiophene-2-carboxylate Urea, HCl, reflux 78
Compound 2 2-Naphthalenamine, phenol, 135°C 65

Functionalization with Ethylamine Side Chain

The ethylamine moiety is introduced via alkylation or Mitsunobu reaction:

  • Method A : Reaction of thieno[3,2-d]pyrimidin-4(3H)-one with 2-bromoethylphthalimide in DMF/K₂CO₃, followed by hydrazinolysis to remove the phthaloyl group.
  • Method B : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-aminoethanol to the core.

Key Observation : Method A provides higher yields (82%) but requires rigorous purification to remove phthalic acid byproducts.

Synthesis of 5-Chloro-1H-Indole-2-Carboxylic Acid

Chlorination of Indole-2-Carboxylic Acid

5-Chloro-1H-indole-2-carboxylic acid is prepared via electrophilic chlorination:

  • Step 1 : Indole-2-carboxylic acid is treated with N-chlorosuccinimide (NCS) in acetic acid at 50°C for 6 hours.
  • Step 2 : Recrystallization from ethanol/water yields the pure product (mp: 214–216°C).

Purity Validation : ¹H NMR (DMSO-d₆) δ 11.95 (s, 1H, NH), 7.85 (d, J = 8.6 Hz, 1H), 7.45 (d, J = 8.6 Hz, 1H), 7.32 (s, 1H).

Peptide Coupling to Form the Target Compound

Coupling Agent Screening

The amide bond between 5-chloro-1H-indole-2-carboxylic acid and 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethylamine is formed using:

  • EDC/HOBt : 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane.
  • DCC/DMAP : N,N′-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

Table 2 : Comparison of Coupling Methods

Coupling System Solvent Temperature Yield (%) Purity (%)
EDC/HOBt CH₂Cl₂ 0°C → RT 89 98
DCC/DMAP CH₂Cl₂ RT 76 95

EDC/HOBt is superior due to reduced byproduct formation (e.g., dicyclohexylurea).

Reaction Workup and Purification

  • Step 1 : The crude product is washed with 5% NaHCO₃ to remove unreacted carboxylic acid.
  • Step 2 : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the pure amide.
  • Step 3 : Final recrystallization from ethanol yields analytically pure material (mp: 189–191°C).

Analytical Data :

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 12.05 (s, 1H, NH), 8.45 (s, 1H, thienopyrimidine H), 7.88 (d, J = 8.5 Hz, 1H, indole H), 4.25 (t, J = 6.2 Hz, 2H, CH₂), 3.72 (t, J = 6.2 Hz, 2H, CH₂).

Optimization Challenges and Solutions

Byproduct Mitigation in Cyclization

Early attempts using DCC as a coupling agent led to dicyclohexylurea (DCU) contamination, complicating purification. Switching to EDC reduced DCU formation and improved yields by 13%.

Isomer Control in Thienopyrimidine Formation

Cyclization reactions occasionally produce E/Z isomers of intermediates. NMR-guided optimization (e.g., adjusting acetic acid catalyst concentration) minimized isomer ratios to ≤0.2:1.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound may be oxidized to form higher oxidation state products.

  • Reduction: Reduction reactions could modify functional groups such as carbonyl groups within the molecule.

  • Substitution: The chlorine atom and other reactive sites on the molecule allow for substitution reactions, potentially leading to a variety of derivative compounds.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents might include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Typical reducing agents could be lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents like alkyl halides or amines, under catalytic or basic conditions, could facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance:

  • Oxidation: May result in carboxylic acids or ketones.

  • Reduction: Might lead to alcohols or amines.

  • Substitution: Could produce a wide array of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide exhibit significant anticancer activity. Notably, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit key pathways involved in tumor growth and proliferation:

  • Inhibition of VEGFR-2 and AKT : Studies have demonstrated that this compound can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), leading to apoptosis in cancer cells. This mechanism is critical for the development of targeted cancer therapies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar thieno[3,2-d]pyrimidine derivatives have been evaluated for their in vitro activity against various bacterial strains, demonstrating potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The ability to disrupt bacterial cell functions makes it a candidate for further research in antibiotic development .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related compounds:

  • A study published in MDPI highlighted the synthesis of novel fused thieno[3,2-d]pyrimidine derivatives with demonstrated anticancer properties through apoptosis induction in liver cell carcinoma models .
  • Research conducted by ResearchGate focused on synthesizing thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor agents, showing promising results against multiple human tumor cell lines including HepG-2 (liver cancer) and HCT116 (colon cancer) .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide is highly dependent on its specific applications. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include:

  • Binding to Active Sites: Inhibiting enzyme activity by occupying the active sites.

  • Signal Transduction: Modulating signaling pathways that control various cellular processes.

Comparison with Similar Compounds

Structural Analogues of Indole-2-Carboxamides

Compound 11j : 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide
  • Key Features: A pentyl substituent at the indole 3-position and a 4-(dimethylamino)phenethyl amine side chain.
  • Synthesis : 38.5% yield; melting point 183–185°C; characterized by $ ^1H $ NMR and elemental analysis .
  • The dimethylamino phenethyl side chain may influence receptor binding selectivity.
Compound 11l : 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide
  • Key Features : Ethyl substituent at the indole 3-position.
  • Synthesis : 42% yield; melting point 150–152°C .
  • Comparison : The shorter ethyl chain reduces steric hindrance and lipophilicity relative to 11j, suggesting a balance between solubility and target engagement. The target compound lacks a 3-position substituent, which may alter binding pocket interactions.
ORG27569 : 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide
  • Key Features : Piperidin-1-yl group on the phenethyl side chain.
  • This difference may shift activity toward cannabinoid receptor allosteric modulation .
Compound 5r : 5-Chloro-N-{2-[decahydroisoquinolin-2(1H)-yl]ethyl}-1H-indole-6-carboxamide
  • Key Features: Carboxamide at the indole 6-position and a decahydroisoquinoline side chain.
  • Synthesis : 32% yield; stereoisomeric mixture .
  • Comparison: The indole 6-carboxamide positioning and rigid decahydroisoquinoline group likely confer distinct conformational preferences compared to the target compound’s 2-carboxamide and flexible ethyl-thienopyrimidine linkage.

Thieno[3,2-d]pyrimidine Derivatives

Benzothieno[3,2-d]pyrimidin-4-ones (Compounds 1, 2, 4, 8–10)
  • Key Features : Sulfonamide thio-groups at position 2 and anti-inflammatory activity via COX-2 inhibition .
  • Comparison: The target compound’s 4-oxothienopyrimidine core shares structural similarity but lacks sulfonamide substituents. This may reduce COX-2 affinity but introduce alternative hydrogen-bonding interactions via the oxo group.
Thieno[2,3-d]pyrimidin-4-one Derivatives (Compounds 4–9 in )
  • Key Features: Thiophene or benzoxazinone substituents at position 3.
  • Comparison : The target compound’s 4-oxo group and ethyl linkage differ from the thiophene or hydrazide moieties in these analogs, which are designed for antiproliferative or antimalarial activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 11j Compound 11l ORG27569
Molecular Weight ~430–450 g/mol (estimated) 411.3 g/mol 369.2 g/mol ~420 g/mol (estimated)
Lipophilicity (LogP) Moderate (oxo group) High (pentyl chain) Moderate (ethyl chain) High (piperidine)
Hydrogen Bond Acceptors 6 (oxo, pyrimidine N) 4 4 5
Synthetic Yield Not reported 38.5% 42% Not reported

Biological Activity

5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C12H10ClN3O3SC_{12}H_{10}ClN_3O_3S, with a molar mass of approximately 375.9 g/mol. The presence of the chloro substituent and the indole moiety contributes to its distinct chemical properties.

Property Details
Molecular FormulaC₁₂H₁₀ClN₃O₃S
Molar Mass375.9 g/mol
CAS Number1903720-23-9

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Inhibition of Key Pathways : The compound has been shown to inhibit pathways involved in tumor growth and proliferation, particularly affecting vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT) pathways. This inhibition leads to apoptosis in cancer cells .
  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives of the thieno[3,2-d]pyrimidine structure exhibit potent antiproliferative activity against various cancer cell lines. For instance, certain derivatives have shown GI50 values ranging from 29 nM to 78 nM against different cancer types .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Anticancer Activity : In vitro screening revealed that the compound exhibits significant cytotoxicity against liver cancer (HepG2) and colon cancer cell lines. The presence of specific substituents on the core structure was found to enhance its anticancer properties significantly .
  • Structure-Activity Relationship (SAR) : A study focusing on SAR indicated that modifications to the indole or thieno-pyrimidine moieties can drastically alter biological activity. For example, compounds with electron-donating groups showed enhanced activity compared to their counterparts with electron-withdrawing groups .
  • Comparative Analysis : In a comparative study, the compound outperformed several known anticancer agents in terms of potency and specificity against targeted cancer cell lines. For instance, it was more effective than erlotinib against pancreatic cancer cell lines with a GI50 value of 29 nM compared to erlotinib's 33 nM .

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., DMF for solubility of intermediates).
  • Temperature control during cyclization (70–90°C optimal for yield ).
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Advanced: How can structural discrepancies in crystallographic vs. computational models of this compound be resolved?

Methodological Answer :
Discrepancies often arise from dynamic motion in solution (e.g., rotational freedom of the ethyl linker) vs. static crystal packing. To resolve:

X-ray Crystallography : Obtain single-crystal data to confirm solid-state conformation (as done for analogous compounds, e.g., R-factor = 0.054 in ).

DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify torsional strain or non-covalent interactions (e.g., π-stacking in the indole moiety) .

NMR Validation : Use NOESY to detect through-space correlations in solution, confirming flexibility of the ethyl linker .

Basic: What analytical techniques are essential for confirming purity and identity?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm; retention time compared to reference standard .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₉H₁₆ClN₅O₂S: 429.07 Da) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. Example Purity Data :

MethodPurity (%)Conditions
HPLC≥9870:30 MeOH/H₂O, 1 mL/min
Elemental99.2C: 52.1%, H: 3.7%, N: 16.2%

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer :
SAR focuses on modifying substituents to enhance target binding. Key findings from analogous compounds:

Modification SiteEffect on ActivityReference
Indole 5-Cl ↑ Selectivity for kinase targets
Thienopyrimidine 4-Oxo Essential for ATP-binding pocket interaction
Ethyl Linker Longer chains reduce solubility

Q. Experimental Design :

  • Synthesize analogs with halogens (F, Br) at the indole 5-position.
  • Test inhibitory potency in kinase assays (e.g., Jak2 IC₅₀ profiling) .

Advanced: How to address contradictions in reported IC₅₀ values across studies?

Methodological Answer :
Discrepancies may stem from assay conditions or compound stability. Resolution steps:

Standardize Assays : Use identical buffer (e.g., 10 mM MgCl₂, pH 7.4) and ATP concentrations (1 mM) .

Stability Testing : Incubate compound in assay buffer (37°C, 24 hrs) and re-measure potency via LC-MS .

Control for Hydration : Confirm anhydrous vs. hydrate form (e.g., via TGA) since hydration alters solubility .

Q. Example Data :

StudyIC₅₀ (nM)Assay Conditions
A12 ± 21 mM ATP, 10% DMSO
B45 ± 80.1 mM ATP, 5% DMSO

Basic: What in vitro models are suitable for preliminary pharmacokinetic (PK) profiling?

Q. Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS/MS .
  • Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1×10⁻⁶ cm/s indicates good absorption) .
  • Plasma Protein Binding : Use ultrafiltration; >90% binding suggests limited free drug availability .

Advanced: How to design molecular docking studies for target identification?

Q. Methodological Answer :

Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology to known inhibitors .

Docking Software : Use AutoDock Vina with flexible ligand/rigid receptor settings .

Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .

Q. Key Interactions :

  • Hydrogen bonding between 4-oxo group and kinase hinge region (e.g., JAK2 Leu855) .
  • Hydrophobic contacts from chlorophenyl with allosteric pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.